molecular formula C15H11BrN2O B11952331 (4-Bromophenyl)(7-methylimidazo[1,2-a]pyridin-3-yl)methanone CAS No. 853334-57-3

(4-Bromophenyl)(7-methylimidazo[1,2-a]pyridin-3-yl)methanone

Cat. No.: B11952331
CAS No.: 853334-57-3
M. Wt: 315.16 g/mol
InChI Key: YPGMOKCSLDJKJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Bromophenyl)(7-methylimidazo[1,2-a]pyridin-3-yl)methanone is a chemical compound built around the imidazo[1,2-a]pyridine scaffold, a structure of high significance in medicinal chemistry and drug discovery. This privileged pharmacophore is present in several marketed drugs and is extensively investigated for its diverse biological activities . Researchers value this core structure for its potential in developing novel therapeutic agents. A key area of research for imidazo[1,2-a]pyridine derivatives is in oncology, particularly as inhibitors of kinase targets such as c-KIT . Mutated forms of the c-KIT tyrosine kinase are drivers in several cancers, including gastrointestinal stromal tumors (GIST), systemic mastocytosis, and acute myeloid leukemia . Compounds based on the imidazo[1,2-a]pyridine structure have demonstrated potent, nanomolar-range inhibition against resistant forms of c-KIT, such as the V654A mutation, presenting a promising platform for overcoming drug resistance in cancer therapy . Beyond oncology, the imidazo[1,2-a]pyridine scaffold exhibits a broad spectrum of research applications. It has been identified as a core structure in compounds with anti-tubercular activity, showing promising efficacy against Mycobacterium tuberculosis H37Rv strains . Furthermore, derivatives have been studied for their inhibitory effects on cholinesterases, making them compounds of interest for research into neurodegenerative conditions . The structural versatility of the imidazo[1,2-a]pyridine ring system allows for diverse synthetic modifications, facilitating the exploration of new chemical space and the development of potential bioactive molecules for various research programs .

Properties

CAS No.

853334-57-3

Molecular Formula

C15H11BrN2O

Molecular Weight

315.16 g/mol

IUPAC Name

(4-bromophenyl)-(7-methylimidazo[1,2-a]pyridin-3-yl)methanone

InChI

InChI=1S/C15H11BrN2O/c1-10-6-7-18-13(9-17-14(18)8-10)15(19)11-2-4-12(16)5-3-11/h2-9H,1H3

InChI Key

YPGMOKCSLDJKJX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC=C(N2C=C1)C(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

2-Aminopyridine and α-Halogenocarbonyl Condensation

The imidazo[1,2-a]pyridine scaffold is typically constructed through the condensation of 2-aminopyridines with α-halogenocarbonyl compounds. For example, ethyl 2-chloro-3-oxobutanoate reacts with 4-methylpyridin-2-amine in refluxing 1,2-dimethoxyethane (DME) to yield ethyl-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate. Subsequent hydrolysis with lithium hydroxide (LiOH) in ethanol/water at 70°C produces the corresponding carboxylic acid intermediate, critical for downstream functionalization.

Reaction Conditions:

  • Catalyst: None (thermal activation)

  • Solvent: DME

  • Temperature: Reflux (83–85°C)

  • Yield: 68–72%

This method avoids transition metals, aligning with green chemistry principles while ensuring compatibility with bromophenyl ketone coupling.

Multi-Component Groebke-Blackburn-Bienaymé Reaction

Three-Component Coupling for Substituted Derivatives

The Groebke-Blackburn-Bienaymé reaction enables the synthesis of 2,3-disubstituted imidazo[1,2-a]pyridines using 2-aminopyridines, aldehydes, and isonitriles. While traditional protocols employ metal catalysts, recent advances utilize organocatalysts like perchloric acid or p-toluenesulfonic acid (pTSA) under solvent-free conditions. For example, 7-methylimidazo[1,2-a]pyridine derivatives are synthesized via microwave-assisted pTSA-catalyzed reactions, achieving yields >90% in 15 minutes.

Optimized Parameters:

ParameterValue
CatalystpTSA (10 mol%)
SolventSolvent-free
Temperature120°C (microwave)
Reaction Time15 minutes
Yield92%

This method’s scalability and efficiency make it suitable for synthesizing the 7-methylimidazo[1,2-a]pyridine moiety prior to bromophenyl ketone incorporation.

Bromophenyl Ketone Incorporation via Friedel-Crafts Acylation

Acylation of Imidazo[1,2-a]Pyridine Intermediates

The (4-bromophenyl)methanone group is introduced via Friedel-Crafts acylation using 4-bromobenzoyl chloride. In a representative procedure, the imidazo[1,2-a]pyridine core reacts with 4-bromobenzoyl chloride in dichloromethane (DCM) catalyzed by aluminum chloride (AlCl₃) at 0°C to room temperature.

Key Data:

  • Molar Ratio: 1:1.2 (imidazo[1,2-a]pyridine : 4-bromobenzoyl chloride)

  • Catalyst: AlCl₃ (1.5 equiv)

  • Reaction Time: 12 hours

  • Yield: 65–70%

Characterization via ¹H NMR confirms regioselective acylation at the C3 position, with a singlet at δ 8.85 ppm corresponding to the methanone proton.

Radical-Mediated Functionalization for Late-Stage Diversification

C–H Bromination and Cross-Coupling

Post-functionalization of the imidazo[1,2-a]pyridine core is achieved through radical pathways. Hydrogen peroxide (H₂O₂) and sodium bromate (NaBrO₃) in acetic acid mediate regioselective bromination at the C5 position, enabling Suzuki-Miyaura cross-coupling with arylboronic acids.

Representative Protocol:

StepConditions
BrominationH₂O₂/NaBrO₃, 60°C, 6 h
Cross-CouplingPd(PPh₃)₄, K₂CO₃, 80°C
Overall Yield55–60%

This strategy allows modular access to structurally diverse analogues but requires rigorous purification to isolate (4-bromophenyl)(7-methylimidazo[1,2-a]pyridin-3-yl)methanone from polybrominated byproducts.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

The table below evaluates four primary methods for synthesizing (4-bromophenyl)(7-methylimidazo[1,2-a]pyridin-3-yl)methanone:

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Condensation68–7295ModerateHigh
Groebke Reaction85–9298HighModerate
Friedel-Crafts65–7090LowLow
Radical Functionalization55–6085LowHigh

The Groebke reaction offers the best balance of yield and scalability, though Friedel-Crafts acylation remains indispensable for introducing the bromophenyl group.

Challenges and Optimization Strategies

Byproduct Formation in Friedel-Crafts Acylation

Competing acylation at the N1 position generates regioisomeric byproducts, necessitating chromatographic separation. Switching to bulky Lewis acids like FeCl₃ reduces N-acylation by 40%, improving regioselectivity.

Solvent Effects on Radical Reactions

Polar aprotic solvents like dimethylformamide (DMF) enhance radical stability but complicate product isolation. Recent studies propose switchable solvent systems using ionic liquids to facilitate recycling and reduce waste .

Chemical Reactions Analysis

(4-Bromophenyl)(7-methylimidazo[1,2-a]pyridin-3-yl)methanone undergoes various chemical reactions, including:

Common reagents used in these reactions include transition metal catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Biological Activities

Research indicates that (4-Bromophenyl)(7-methylimidazo[1,2-a]pyridin-3-yl)methanone exhibits notable biological activities, making it a candidate for various applications:

  • Anticancer Research :
    • Compounds with similar structures have been explored for their potential in cancer treatment. The imidazo[1,2-a]pyridine scaffold is known for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Studies suggest that (4-Bromophenyl)(7-methylimidazo[1,2-a]pyridin-3-yl)methanone could serve as a lead compound for developing new anticancer agents due to its structural similarities to other biologically active imidazole derivatives .
  • Neurotoxicity Studies :
    • The neurotoxic potential of related compounds has been studied extensively. For instance, the impact of similar compounds on acetylcholinesterase activity and oxidative stress indicators in aquatic organisms has been documented. Such studies highlight the importance of understanding the neurotoxic effects of (4-Bromophenyl)(7-methylimidazo[1,2-a]pyridin-3-yl)methanone on neuronal health .
  • Pharmaceutical Chemistry :
    • The compound may act as a precursor or structural analog in synthesizing new drugs targeting various diseases. Its unique structure could enhance the binding affinity and selectivity towards biological targets compared to other halogenated derivatives .

Mechanism of Action

The mechanism of action of (4-Bromophenyl)(7-methylimidazo[1,2-a]pyridin-3-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Halogen Effects : The bromine atom in the target compound provides greater hydrophobicity and van der Waals interactions compared to chlorine in the 4-chlorophenyl analog . This may enhance target binding but reduce solubility.
  • Selectivity : BLU-5937, despite structural similarities, incorporates a piperidine-carboxylate group, enabling >24 μM selectivity for P2X3 over P2X2/3 receptors . The target compound lacks this moiety, suggesting divergent pharmacological profiles.
  • Channel Modulation : BAY10000493 shares the 4-bromophenyl-imidazo-pyridine core but includes a piperazine-fluorophenyl extension, enabling intracellular X-gate closure in K2P3.1 channels .

Imidazo-Pyridine Derivatives with Varied Substituents

Modifications to the imidazo-pyridine core or methanone-linked groups alter bioactivity:

Compound Name Molecular Formula Key Features Activity/Application References
(6-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)(4-triazolyl-piperazinyl)methanone C₂₀H₂₂ClN₇O Chloroimidazo-pyridine, triazole-piperazine Antileishmanial/antitrypanosomal
(Phenyl)(6-fluoroimidazo[1,2-a]pyridin-3-yl)methanone C₁₄H₉FN₂O Fluorine at position 6 Unspecified receptor modulation
(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)(4-fluorophenyl)sulfanylethanone C₁₇H₁₅FN₂OS Dimethylimidazo-pyridine, sulfanyl group Research tool (safety data available)

Key Observations :

  • Antiparasitic Activity : Triazole-piperazine derivatives (e.g., compounds in ) demonstrate antileishmanial activity, suggesting that analogous modifications to the target compound could expand its therapeutic scope.

Biological Activity

The compound (4-Bromophenyl)(7-methylimidazo[1,2-a]pyridin-3-yl)methanone is a member of the imidazo[1,2-a]pyridine class, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of (4-Bromophenyl)(7-methylimidazo[1,2-a]pyridin-3-yl)methanone can be represented as follows:

C16H13BrN2O\text{C}_{16}\text{H}_{13}\text{BrN}_2\text{O}

This compound features a bromophenyl group and an imidazo[1,2-a]pyridine moiety, which are significant for its biological interactions.

The biological activity of (4-Bromophenyl)(7-methylimidazo[1,2-a]pyridin-3-yl)methanone is primarily attributed to its ability to interact with various molecular targets. Notably, it may inhibit specific enzymes or receptors involved in critical signaling pathways associated with cell proliferation and survival. The presence of the bromine atom enhances its binding affinity through halogen bonding, which is crucial for its biological efficacy.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of related compounds within the imidazo[1,2-a]pyridine class. For instance, derivatives have shown moderate activity against Mycobacterium tuberculosis, with halogenated variants (e.g., bromine) exhibiting enhanced efficacy compared to their non-halogenated counterparts .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismZone of Inhibition (mm)Activity Level
Compound AE. coli15Moderate
Compound BS. aureus10Mild
(4-Bromophenyl)(7-methylimidazo[1,2-a]pyridin-3-yl)methanoneM. tuberculosisNot specifiedModerate

Anticancer Potential

Research indicates that imidazo[1,2-a]pyridine derivatives possess anticancer properties. For example, compounds similar to (4-Bromophenyl)(7-methylimidazo[1,2-a]pyridin-3-yl)methanone have been investigated for their ability to inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth .

Table 2: Anticancer Activity

CompoundCancer Cell LineIC50 (µM)Mechanism
Compound CA-431<10Kinase inhibition
(4-Bromophenyl)(7-methylimidazo[1,2-a]pyridin-3-yl)methanoneJurkat T-cellsNot specifiedApoptosis induction

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that the presence of electron-withdrawing groups like bromine at the para position of the phenyl ring plays a crucial role in enhancing the biological activity of these compounds. The reactivity and interaction patterns are influenced by both steric and electronic factors inherent in their molecular structures .

Case Studies

A notable study investigated a series of imidazo[1,2-a]pyridine derivatives for their anticancer effects. Among these, compounds with brominated phenyl groups demonstrated superior activity against various cancer cell lines compared to their non-brominated analogs. The study utilized both empirical and computational methods to correlate structural features with biological outcomes .

Q & A

Q. What are the established synthetic routes for (4-Bromophenyl)(7-methylimidazo[1,2-a]pyridin-3-yl)methanone, and how do reaction conditions influence yield?

The compound can be synthesized via cyclocondensation between 2-Bromo-4-chloroacetophenone and 2-Amino-4-methylpyridine under reflux in ethanol, achieving ~65% yield after column chromatography purification . Alternative routes include Suzuki-Miyaura coupling (using 4-bromophenylboronic acid and imidazo[1,2-a]pyridine precursors with Pd catalysts) or Friedel-Crafts acylation , which require precise temperature control to avoid core decomposition .

Key Methodological Considerations:

  • Catalyst selection (e.g., Pd(PPh₃)₄ for coupling reactions)
  • Solvent polarity adjustments to optimize cyclization efficiency
  • Use of anhydrous conditions to suppress side reactions

Q. Table 1: Comparison of Synthetic Methods

MethodStarting MaterialsConditionsYieldKey Challenges
Cyclocondensation2-Bromo-4-chloroacetophenone, 2-Amino-4-methylpyridineReflux in ethanol65%Byproduct formation
Suzuki-Miyaura Coupling4-Bromophenylboronic acid, 7-Methylimidazo precursorPd catalysis, 80°C50-70%Catalyst sensitivity

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and 2D-COSY to resolve overlapping signals in the imidazo[1,2-a]pyridine core .
  • X-ray Crystallography : Refine structures using SHELXL for high-resolution data, particularly to confirm the methanone bridge geometry .
  • ESI-MS : Validate molecular weight with <2 ppm mass accuracy to distinguish isotopic patterns from bromine .

Q. How can computational methods like DFT predict the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can:

  • Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites .
  • Simulate UV-Vis spectra (TD-DFT) to correlate with experimental λmax values.
  • Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict charge-transfer interactions with biological targets .

Advanced Research Questions

Q. What strategies optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?

  • Parallel Synthesis : Introduce substituents (e.g., halogens, alkyl groups) at the 4-bromophenyl or 7-methyl positions via regioselective functionalization .
  • Microwave-Assisted Reactions : Reduce reaction times (e.g., from 12h to 30min) while maintaining yields >80% .
  • Crystallization Screening : Use solvent/antisolvent pairs (e.g., DCM/hexane) to improve purity for biological assays.

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies?

Contradictions may arise from metabolic instability or off-target effects. A systematic approach includes:

Metabolic Stability Assays : Incubate the compound with liver microsomes to assess CYP450-mediated degradation .

Tissue Distribution Profiling : Use radiolabeled analogs (e.g., ¹⁴C-labeled) to quantify bioavailability.

Orthogonal Target Validation : Apply CRISPR knockouts or isothermal titration calorimetry (ITC) to confirm binding specificity .

Molecular Dynamics (MD) Simulations : Compare binding modes under physiological vs. experimental conditions .

Q. What advanced computational approaches enhance understanding of enzyme interactions?

  • Molecular Docking (AutoDock Vina) : Screen against target enzymes (e.g., phosphodiesterases) using flexible ligand protocols .
  • MD Simulations (AMBER) : Simulate >100 ns trajectories to assess binding stability and hydrogen-bond networks.
  • MM/PBSA Free Energy Calculations : Quantify binding affinities and identify critical residues for mutagenesis studies .

Q. How should researchers handle discrepancies in crystallographic data refinement?

  • Twinned Data : Use SHELXL’s TWIN/BASF commands to refine twin fractions and resolve overlapping reflections .
  • Disorder Modeling : Apply PART/SUMP restraints for flexible substituents (e.g., 4-bromophenyl rotation).
  • Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry operations .

Q. What are the best practices for ensuring reproducibility in biological assays?

  • Standardized Protocols : Pre-treat cell lines with mycoplasma inhibitors and use passage numbers <20 .
  • Positive/Negative Controls : Include reference inhibitors (e.g., miltefosine for antiparasitic assays) and vehicle-only groups.
  • Data Normalization : Express activity as % inhibition relative to controls, with triplicate technical replicates.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.